Desmethylprodine
Overview
Description
Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is an opioid analgesic drug . It was developed in the 1940s by researchers at Hoffmann-La Roche . It is an analog of pethidine (meperidine), a Schedule II drug . Desmethylprodine has been labeled by the DEA as a Schedule I drug in the United States . It is chemically a reversed ester of pethidine and has about 70% of the potency of morphine .
Molecular Structure Analysis
The molecular formula of Desmethylprodine is C15H21NO2 . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of MPPP involves a process called acylation . If the reaction temperature is not controlled, the bond in the molecule can break, leading to the formation of MPTP .
Scientific Research Applications
1. Impact on Adrenocorticotrophin Secretion
Desmethylprodine, along with compounds like cyproheptadine and desmethylcyproheptadine, has been studied for its effects on hormone secretion. Research has shown that desmethylprodine can suppress the secretion of adrenocorticotrophin (ACTH) from cultured pituitary tumor cells in patients with Nelson's syndrome (Lamberts et al., 1983).
2. Interaction with Pituitary Gland Hormones
Another study revealed that both cyproheptadine and desmethylprodine could directly inhibit the release of ACTH and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland, indicating a direct action on hormonal release processes (Lamberts et al., 1983).
3. Metabolite Identification in Animal Models
The identification of desmethylprodine metabolites in animal models, such as rats, has been a focus of research. This includes the discovery of desmethylcyproheptadine-10,11-epoxide and other metabolites isolated from rat urine, providing insights into the drug's metabolism and potential therapeutic applications (Frigerio et al., 1974).
4. Inhibition of Enzymatic Activities
Research has also explored desmethylprodine's potential in inhibiting specific enzymatic activities. For instance, it has been shown to produce a potent competitive inhibition of morphine glucuronidation in vitro, suggesting a possible role in influencing drug metabolism and interaction (del Villar et al., 1977).
5. Tissue Distribution in Animal Models
The tissue distribution of desmethylprodine and its metabolites in animals like rats and mice has been studied to understand its pharmacokinetics. Such studies help in determining the potential therapeutic effects and toxicity of the drug in different organs (Wold & Fischer, 1972).
Safety and Hazards
Desmethylprodine is listed as a Schedule I controlled drug in the United States, indicating a high potential for abuse and no accepted medical use . A toxic impurity, MPTP, which may be encountered in Desmethylprodine synthesis, is implicated in the destruction of brain tissue in the substantia nigra, leading to permanent Parkinsonian symptoms .
properties
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMRZRAWHNSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157061 | |
Record name | Desmethylprodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylprodine | |
CAS RN |
13147-09-6 | |
Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylprodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylprodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desmethylprodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLPRODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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